Cas no 147285-85-6 (4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine)

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is a fluorinated aromatic diamine compound with a nitro substituent, offering unique reactivity for synthetic applications. Its structure combines electron-withdrawing (fluoro, nitro) and electron-donating (amino) groups, enabling selective functionalization in heterocyclic synthesis, particularly for benzimidazole or quinoxaline derivatives. The fluorine atom enhances stability and influences regioselectivity in electrophilic substitutions, while the methyl group may improve solubility in organic solvents. This compound is valuable as an intermediate in pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is critical. Careful handling is advised due to the potential sensitivity of the nitro and amino groups under reactive conditions.
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine structure
147285-85-6 structure
Product Name:4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
CAS No:147285-85-6
MF:C7H8FN3O2
MW:185.155724525452
CID:1093614
PubChem ID:10375146
Update Time:2025-06-11

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
    • 147285-85-6
    • Inchi: 1S/C7H8FN3O2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,9-10H2,1H3
    • InChI Key: PWDUFIDTSXEXQU-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(C(=C1C)N)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 185.06005467g/mol
  • Monoisotopic Mass: 185.06005467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 97.9Ų

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019089536-1g
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
147285-85-6 95%
1g
492.96 USD 2021-06-17
Crysdot LLC
CD12140570-1g
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
147285-85-6 95+%
1g
$581 2024-07-23

Additional information on 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine

Chemical Profile of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine (CAS No. 147285-85-6)

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine, identified by its Chemical Abstracts Service (CAS) number 147285-85-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic amines, which are widely studied for their potential biological activities and structural diversity. The presence of both fluoro and nitro substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural configuration of 4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine features a benzene ring substituted with a fluoro group at the 4-position, a methyl group at the 3-position, and a nitro group at the 6-position, with diamines at the 1 and 2 positions. This specific arrangement contributes to its reactivity and interaction with biological targets, making it a promising candidate for further exploration in drug discovery programs.

In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds due to their enhanced metabolic stability and improved bioavailability. The fluoro group, in particular, is known to modulate the pharmacokinetic properties of molecules by influencing their lipophilicity and binding affinity. Additionally, the nitro group serves as a versatile handle for further chemical modifications, allowing researchers to fine-tune the pharmacological profile of the compound.

Current research in the field of medicinal chemistry has highlighted the potential of 4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine as a precursor for synthesizing biologically active molecules. Studies have demonstrated its utility in generating derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The diamine moiety at the 1 and 2 positions provides a site for further functionalization, enabling the creation of complex structures with tailored biological activities.

One notable application of this compound is in the synthesis of kinase inhibitors, which are critical targets in oncology research. The combination of fluoro and nitro substituents enhances the interactions between the molecule and enzyme active sites, leading to potent inhibition of disease-causing kinases. Preliminary computational studies have suggested that 4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine may exhibit high selectivity against specific kinases, minimizing off-target effects.

The pharmaceutical industry has also explored this compound for its potential in treating neurological disorders. The structural features of 4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine allow it to interact with neurotransmitter receptors and ion channels, offering a basis for developing novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease. Emerging data indicate that derivatives of this compound may modulate neurotransmitter release and receptor activity, providing new avenues for treatment strategies.

Furthermore, agrochemical applications have been investigated due to the compound's ability to act as an intermediate in synthesizing herbicides and pesticides. The unique chemical properties of 4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine make it a valuable building block for creating environmentally friendly agrochemicals that target specific pests while minimizing ecological impact.

In conclusion,4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine (CAS No. 147285-85-6) is a multifaceted compound with significant potential across multiple domains of chemical research. Its structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new biological activities and synthetic pathways,4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine is poised to play an increasingly important role in advancing scientific discovery and innovation.

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